Cas no 139481-58-6 (Candesartan Ethyl Ester)

Candesartan Ethyl Ester is an intermediate compound in the synthesis of Candesartan, an angiotensin II receptor antagonist used to treat hypertension and heart failure. As an ethyl ester derivative, it offers enhanced solubility and stability during the manufacturing process, facilitating efficient purification and handling. Its structural features ensure high selectivity for the AT1 receptor, contributing to the efficacy of the final active pharmaceutical ingredient (API). The compound is characterized by its high purity and consistent performance in synthetic pathways, making it a reliable precursor for large-scale pharmaceutical production. Its well-defined chemical properties support reproducibility and compliance with regulatory standards.
Candesartan Ethyl Ester structure
Candesartan Ethyl Ester structure
Product Name:Candesartan Ethyl Ester
CAS No:139481-58-6
MF:C26H24N6O3
MW:468.507164955139
MDL:MFCD00909010
CID:139476
PubChem ID:9869241
Update Time:2025-05-19

Candesartan Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-7-carboxylicacid, 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, ethylester
    • ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
    • 1H-Benzimidazole-7-carboxylicacid, 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]meth...
    • 2-ETHOXY-1-[[2'-(1H-TETRAZOL-5-YL)[1,1'-BIPHENYL]-4-YL]METHYL]-,1H-BENZIMIDAZOLE-7-CARBOXYLIC ETHYL ESTER
    • Candesartan Ethyl Ester
    • Ethyl -2-ethoxy-1-[[(2-(1Htetrazol-5-yl)biphenyl-4-yl-) methyl]
    • (Ethyl 1-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-ethoxybenzimidazole-7-carboxylate)
    • 2-Ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester
    • CANDESARTAN CILEXETIL IMPURITY A [EP IMPURITY]
    • Ethyl 1-((2'-(1H -tetrazol-5-yl)biphenyl-4-yl)methyl(-2-ethoxybenzimidazole-7-carboxylate
    • L006258
    • J-007280
    • ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)-biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
    • SCHEMBL683298
    • ethyl 2-ethoxy-l-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
    • ethyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
    • Ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazoie-7-carboxylate
    • BCPWNYREAURMOP-UHFFFAOYSA-N
    • AMY22169
    • AKOS015964210
    • UNII-8TT2Y1F36J
    • Ethyl candesartan
    • ethyl 2-ethoxy-1-{[2'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylate
    • AC-18527
    • Ethyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
    • 139481-58-6
    • Ethyl 2-ethoxy-l-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate
    • Q27270999
    • 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, ethyl ester
    • Candesartan cilexetil impurity A [EP]
    • D95996
    • Ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate
    • A1-01748
    • 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, ethyl ester
    • Ethyl -2-ethoxy-1-[[(2 inverted exclamation marka-(1Htetrazol-5-yl)biphenyl-4-yl-) methyl]benzimidazole]-7-carboxylate
    • Candesartan Cilexetil EP Impurity A
    • DTXSID50161059
    • Ethyl-2-ethoxy-1-[[(2-(1htetrazol-5-yl)biphenyl-4-yl-)methyl]
    • EC 642-256-1
    • AS-58069
    • (ETHYL 1-{[2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL]METHYL-2-ETHOXYBENZIMIDAZOLE-7-CARBOXYLATE)
    • ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl) biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
    • BCP07078
    • ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
    • Candesartan cilexetil specified impurity A [EP]
    • Ethyl 2-ethoxy-1-[[2'-(1 H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate
    • FT-0664224
    • ethyl 2-ethoxy-1-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylate
    • 8TT2Y1F36J
    • ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-benzimidazole-7-carboxylate
    • ethyl1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
    • NS00007715
    • Ethyl 1-((2'-(1H-tetrazol-5-yl)-(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzo(d)imidazole-7-carboxylate
    • Ethyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate
    • ethyl 2-ethoxy-1-[[2'-(1 H-tetrazol-5-yl)biphenyl-4-yl]methyl]-benzimidazole-7-carboxylate
    • Ethyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-1H-benzimidazole-7-carboxylate
    • MDL: MFCD00909010
    • Inchi: 1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31)
    • InChI Key: BCPWNYREAURMOP-UHFFFAOYSA-N
    • SMILES: O(CC)C1=NC2C=CC=C(C(=O)OCC)C=2N1CC1C=CC(C2=CC=CC=C2C2N=NNN=2)=CC=1

Computed Properties

  • Exact Mass: 468.19100
  • Monoisotopic Mass: 468.19098865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 690
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.33
  • Melting Point: 157-159°C
  • Boiling Point: 709.56 °C at 760 mmHg
  • Flash Point: 382.928 °C
  • PSA: 107.81000
  • LogP: 4.50710

Candesartan Ethyl Ester Security Information

Candesartan Ethyl Ester Pricemore >>

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Candesartan Ethyl Ester Production Method

Candesartan Ethyl Ester Suppliers

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(CAS:139481-58-6)坎地沙坦乙酯
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:41
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Additional information on Candesartan Ethyl Ester

Professional Introduction to Candesartan Ethyl Ester (CAS No. 139481-58-6)

Candesartan Ethyl Ester, chemically designated as 4-(2-hydroxy-5-chlorobenzyl)-1-cyclohexyl-1H-tetrazol-5-ylmethyl ester, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 139481-58-6), has garnered considerable attention due to its pharmacological properties and potential applications in medicinal chemistry. The ethyl ester derivative of Candesartan represents a modified version of the well-known angiotensin II receptor blocker (ARB), Candesartan, which is widely used for the treatment of hypertension and heart failure.

The molecular structure of Candesartan Ethyl Ester incorporates a cyclohexyl group and a tetrazole ring, which are critical for its biological activity. These structural features contribute to its binding affinity for the angiotensin II type 1 (AT1) receptor, thereby inhibiting the action of angiotensin II, a potent vasoconstrictor. This mechanism of action is pivotal in managing conditions related to high blood pressure and cardiovascular diseases. The ethyl ester moiety in the compound's name suggests a modification that may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Recent research in pharmacology has highlighted the importance of ARBs in cardiovascular therapy. Studies have demonstrated that compounds like Candesartan Ethyl Ester can offer benefits beyond mere blood pressure reduction. For instance, research indicates that ARBs may have protective effects on the kidneys and cardiovascular system, making them valuable in the management of chronic kidney disease and heart failure. The modified structure of Candesartan Ethyl Ester could potentially enhance these effects while minimizing side effects associated with other antihypertensive agents.

The synthesis of Candesartan Ethyl Ester involves complex organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been crucial in constructing the complex framework of this compound. The development of efficient synthetic routes is essential for large-scale production and cost-effective manufacturing.

In vitro studies have provided valuable insights into the pharmacological profile of Candesartan Ethyl Ester. These studies have shown that the compound exhibits potent AT1 receptor blockade with high selectivity, similar to its parent compound Candesartan. Additionally, research suggests that modifications such as the ethyl ester group may influence metabolic stability and bioavailability. Understanding these interactions is crucial for developing dosage regimens that maximize therapeutic efficacy while minimizing potential adverse effects.

The clinical relevance of Candesartan Ethyl Ester is further underscored by ongoing clinical trials investigating its use in various cardiovascular conditions. Preliminary results from these trials indicate promising outcomes in terms of blood pressure control and reduction in cardiovascular risk factors. The unique structural features of this compound may offer advantages over existing therapies, particularly in patients who do not respond adequately to standard treatments. Such findings highlight the importance of continued research and development in this area.

From a regulatory perspective, the approval process for new pharmaceutical compounds like Candesartan Ethyl Ester involves rigorous evaluation by health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies assess data from preclinical studies, clinical trials, and post-marketing surveillance to ensure safety and efficacy. The regulatory pathway ensures that only compounds meeting stringent criteria reach patients, thereby safeguarding public health.

The role of computational chemistry and molecular modeling has become increasingly prominent in drug discovery and development. These tools allow researchers to predict how different molecular structures will interact with biological targets, thereby accelerating the identification of potential drug candidates. In the case of Candesartan Ethyl Ester, computational studies have helped optimize its structure for improved pharmacological activity and reduced toxicity.

Ethical considerations are also paramount in pharmaceutical research. Issues such as patient consent, data integrity, and equitable access to new treatments must be addressed throughout the development process. Collaborative efforts between academia, industry, and regulatory bodies are essential to ensure that research is conducted responsibly and benefits society as a whole.

Future directions in research on Candesartan Ethyl Ester may include exploring its potential applications in other therapeutic areas beyond cardiovascular disease. For instance, studies have suggested possible anti-inflammatory or antioxidant properties associated with ARBs, which could be relevant in conditions such as rheumatoid arthritis or neurodegenerative disorders. Investigating these novel mechanisms could open up new avenues for therapeutic intervention.

The impact of globalization on pharmaceutical research cannot be overstated. Collaborative projects involving scientists from different countries are becoming increasingly common, fostering innovation and knowledge exchange. Such international collaborations are vital for addressing global health challenges effectively.

In conclusion, Candesartan Ethyl Ester (CAS No. 139481-58-6) represents a promising advancement in pharmaceutical chemistry with significant implications for cardiovascular therapy. Its unique molecular structure, coupled with its potent pharmacological activity, positions it as a valuable candidate for further clinical development. Continued research into its synthesis, pharmacology, and clinical applications will be essential in realizing its full therapeutic potential.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:139481-58-6)坎地沙坦乙酯
LE2475463
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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